N-Octyl-succinamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(octylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYFTBRFFARTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366269 | |
| Record name | N-Octyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3151-42-6 | |
| Record name | N-Octyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Development of Greener Synthetic Routes:traditional Chemical Syntheses Often Rely on Volatile Organic Compounds Vocs As Solvents and Require Significant Energy Input. Green Chemistry Principles Promote the Exploration of Alternative, More Benign Methodologies.wjpmr.commdpi.comfor the Synthesis of Succinic Acid Derivatives, Research into Greener Approaches Includes:
Solvent-Free Reactions: Performing syntheses in the absence of solvents, for example, by grinding solid reactants together (mechanochemistry), reduces waste and environmental impact. mdpi.com
Use of Greener Solvents: When solvents are necessary, research is directed toward using more environmentally friendly options like water, supercritical fluids, or ionic liquids. researchgate.net
Biocatalysis: The use of enzymes as catalysts can enable reactions to occur under milder conditions (lower temperature and pressure) with high selectivity, reducing energy consumption and unwanted side reactions. mdpi.com
Designing for Degradation:a Core Principle of Green Chemistry is Designing Chemical Products That, After Their Use, Can Break Down into Innocuous Substances and Do Not Persist in the Environment. Succinic Acid is Inherently Biodegradable.researchgate.netderivatives Like N Octyl Succinamic Acid, Which Contain an Amide Linkage and Are Based on This Biodegradable Backbone, Are Expected to Be More Susceptible to Environmental Degradation Than Many Persistent Petrochemical Based Surfactants or Polymers. This Makes Them Attractive Candidates for Applications Where Environmental Release is a Concern.
By integrating these principles, research into N-Octyl-succinamic acid contributes to the broader goal of a sustainable bioeconomy, where renewable resources are converted into valuable chemicals and materials through efficient, safe, and environmentally responsible processes. researchgate.net
Theoretical Chemistry and Computational Modeling of N Octyl Succinamic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (Analogy with Succinic Acid and Related Compounds)
Quantum chemical calculations offer a powerful tool for understanding the electronic structure and predicting the reactivity of N-Octyl-succinamic acid. By drawing analogies with structurally related and well-studied compounds like succinic acid, we can infer key characteristics. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these purposes. worldscientific.com
The electronic properties of this compound are largely governed by its functional groups: the carboxylic acid and the amide. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining its reactivity. For succinic acid, the HOMO-LUMO gap has been calculated to be around 5.199 eV. researchgate.net This provides an estimate for the electronic stability of the dicarboxylic acid moiety. The introduction of the N-octyl group is expected to have a minor influence on the electronic properties of the succinamic acid head group.
Reactivity descriptors, derived from quantum chemical calculations, can predict the sites most susceptible to nucleophilic or electrophilic attack. For instance, the Mulliken charges on the atoms of the succinamic acid head group indicate the distribution of electron density. It is anticipated that the carbonyl carbons will exhibit a partial positive charge, making them electrophilic, while the oxygen and nitrogen atoms will have a partial negative charge, rendering them nucleophilic.
Table 1: Predicted Electronic Properties of this compound based on Analogy with Succinic Acid
| Property | Predicted Value/Characteristic | Basis of Analogy |
| HOMO-LUMO Gap | ~5.2 eV | Similar dicarboxylic acid-like head group to succinic acid. researchgate.net |
| Most Electrophilic Centers | Carbonyl carbons | Electron-withdrawing nature of oxygen atoms. |
| Most Nucleophilic Centers | Carboxylic and amide oxygen/nitrogen atoms | Presence of lone pairs of electrons. |
| Conformational Preference | Gauche conformation of the succinic backbone | Stabilization through intramolecular hydrogen bonding, similar to succinic acid in the gas phase. aip.org |
Note: The values and characteristics in this table are predictive and based on analogies with succinic acid and general principles of organic chemistry.
Molecular Dynamics Simulations of N-Octyl Chains and Their Amphiphilic Behavior
The long, nonpolar N-octyl chain is responsible for the hydrophobic character of the molecule, while the succinamic acid head group is hydrophilic. In aqueous environments, MD simulations can predict the tendency of these molecules to self-assemble. The hydrophobic tails will aggregate to minimize their contact with water, while the hydrophilic heads will remain exposed to the aqueous phase. This can lead to the formation of various structures such as micelles or bilayers. researchgate.net
Simulations can also provide insights into the conformational flexibility of the N-octyl chain. The chain is not static but rather undergoes constant torsional rotations, leading to a range of possible conformations. The radius of gyration (Rg) is a key parameter obtained from MD simulations that describes the compactness of the polymer chain. nih.govresearchgate.net For an isolated this compound molecule in a vacuum, the octyl chain would be relatively extended, but in an aqueous solution, it is expected to adopt a more compact conformation within a micellar core.
Table 2: Simulated Conformational and Dynamic Properties of the N-Octyl Chain
| Parameter | Simulated Behavior in Aqueous Solution | Rationale |
| Conformation | Generally coiled and compact | Hydrophobic effect driving the chain to minimize water contact. |
| Radius of Gyration (Rg) | Smaller compared to a non-polar solvent | Collapse of the hydrophobic chain in a polar medium. |
| Solvent Accessible Surface Area (SASA) | Minimized for the octyl chain | Aggregation to shield the hydrophobic surface from water. |
| Dynamics | High degree of torsional flexibility | Constant motion and reorientation of C-C bonds. |
Note: This table presents expected behaviors based on general principles of amphiphile simulation and is not derived from specific simulation data for this compound.
Computational Studies of Supramolecular Interactions
The ability of this compound to engage in supramolecular interactions is a key aspect of its chemistry. Computational methods are crucial for understanding the forces and dynamics that govern these non-covalent interactions.
The hydrophobic N-octyl chain of this compound can participate in host-guest complexation with molecules that possess hydrophobic cavities, such as cyclodextrins or calixarenes. Computational techniques like molecular docking and MD simulations can be used to predict the stability and geometry of these complexes. researchgate.net
The primary driving force for the formation of these inclusion complexes is the hydrophobic effect. The nonpolar octyl chain is energetically favored to reside within the nonpolar cavity of the host molecule rather than being exposed to a polar solvent like water. The strength of this interaction can be quantified by calculating the binding free energy.
Table 3: Predicted Parameters for Host-Guest Complexation of the N-Octyl Moiety
| Host Molecule | Type of Interaction | Predicted Binding Affinity | Key Contributing Force |
| β-Cyclodextrin | Inclusion of the octyl chain within the cavity | Moderate to High | Hydrophobic interactions, van der Waals forces. |
| Calix researchgate.netarene | Partial inclusion or surface binding | Moderate | Hydrophobic and π-alkyl interactions. |
Note: The predicted binding affinities are qualitative and based on the known complexation behavior of alkyl chains with these host molecules.
The amphiphilic nature of this compound drives its self-assembly into larger, ordered structures in solution. Computational simulations, particularly coarse-grained molecular dynamics, are well-suited to study the dynamics of this process, which can occur over longer time and length scales.
These simulations can reveal the mechanisms of micelle formation, including the critical micelle concentration (CMC), and the size and shape of the resulting aggregates. The aggregation process is a dynamic equilibrium, with individual molecules (unimers) constantly exchanging with the micelles. The morphology of the aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers) is dependent on factors such as the concentration of the amphiphile, temperature, and the presence of salts. researchgate.net The self-assembly of similar amphiphilic molecules has been shown to lead to a variety of nanostructures. bris.ac.uk
Table 4: Predicted Self-Assembly Characteristics of this compound in Water
| Property | Predicted Characteristic | Influencing Factors |
| Aggregate Morphology | Spherical or ellipsoidal micelles at low concentrations | Molecular geometry (packing parameter), concentration. |
| Critical Micelle Concentration (CMC) | Relatively low | Balance between the hydrophobic octyl tail and the hydrophilic succinamic acid head. |
| Aggregation Number | Dependent on concentration and temperature | Thermodynamic favorability of forming larger aggregates. |
| Dynamics | Dynamic equilibrium between unimers and micelles | Reversible nature of non-covalent interactions. |
Note: These characteristics are based on the expected behavior of single-chain amphiphiles with similar head-group and tail-group sizes.
Research Applications in Materials Science and Nanotechnology
Design and Synthesis of Functional Materials Incorporating N-Octyl-succinamic Acid
The synthesis of functional materials leverages unique molecular precursors to impart desired properties. The dual chemical nature of this compound—possessing both a reactive carboxylic acid group and an amide linkage, along with a long alkyl chain—makes it a candidate for integration into complex material systems.
Smart materials are designed to react to external stimuli such as pH, temperature, or light. nih.gov The carboxylic acid and amide groups in this compound offer potential for creating pH- and temperature-responsive systems. The carboxylic acid moiety can be deprotonated under basic conditions, leading to changes in solubility, conformation, and electrostatic interactions within a polymer matrix. This behavior is fundamental to the design of "smart" hydrogels or polymer systems that can swell or shrink in response to pH changes.
Similarly, the combination of the hydrogen-bonding capable amide and carboxylic acid groups with the hydrophobic octyl chain could be exploited in temperature-responsive polymers. In aqueous environments, these polymers can exhibit a lower critical solution temperature (LCST), a property where the material undergoes a reversible phase transition from soluble to insoluble as the temperature increases. researchgate.net By incorporating this compound as a monomer or a functional side group in a polymer chain, it is possible to tune the LCST and the material's response to thermal stimuli.
Table 1: Potential Stimuli-Responsive Mechanisms of this compound in Smart Materials
| Stimulus | Responsive Moiety | Mechanism of Action | Potential Application |
|---|---|---|---|
| pH | Carboxylic Acid (-COOH) | Protonation/deprotonation alters charge and hydrophilicity, causing swelling/shrinking or dissolution/precipitation. | pH-triggered drug delivery, biosensors. researchgate.net |
| Temperature | Amide (-CONH-), Octyl Chain (-C8H17) | Changes in hydrogen bonding and hydrophobic interactions can induce phase transitions (e.g., LCST). researchgate.net | Thermo-responsive surfaces, controlled release systems. |
Hybrid organic-inorganic materials combine the properties of both components, such as the flexibility of polymers with the rigidity and thermal stability of inorganic materials. nih.govnyu.edu this compound can serve as a molecular bridge or coupling agent in the fabrication of these composites, particularly through sol-gel synthesis. researchgate.net
Role in Polymeric Systems and Advanced Coatings
The incorporation of this compound into polymers and coatings can significantly alter their bulk and surface properties, leading to enhanced performance and new functionalities.
While this compound itself is not primarily used as a plasticizer, its structure contains an octyl succinate-like backbone. To understand its potential impact on polymer flexibility, an analogy can be drawn to Di-n-octyl succinate (B1194679) (DOS), a known "green" plasticizer for polymers like Poly(vinyl chloride) (PVC). nih.gov Plasticizers are additives that increase the flexibility and processability of a material by embedding themselves between polymer chains, reducing intermolecular forces. specialchem.com
Di-n-octyl succinate and other succinate esters are considered effective and less toxic alternatives to traditional phthalate plasticizers. nih.gov They demonstrate high compatibility with PVC and can achieve similar or better plasticizing performance. researchgate.net The long alkyl chains of DOS are particularly effective at this function. nih.gov The octyl chain in this compound could similarly intercalate between polymer chains. However, its polar headgroup (carboxylic acid and amide) would likely form strong intermolecular interactions (hydrogen bonds), potentially leading to a more complex effect, possibly acting as a toughening agent or a compatibilizer in polymer blends rather than a simple plasticizer.
Table 2: Comparison of Properties for PVC Plasticized with Di-n-octyl Succinate (DOS) vs. a Phthalate Plasticizer (DEHP)
| Property | PVC with DEHP (50 phr) | PVC with DOS (50 phr) | Rationale for Analogy |
|---|---|---|---|
| Tensile Strength | Lowered | Lowered, comparable to DEHP | The octyl chain in this compound would contribute to separating polymer chains, affecting tensile strength. |
| Elongation at Break | Increased | Increased, comparable or better than DEHP nih.gov | The flexible alkyl chain improves the polymer's ability to stretch. |
| Migration/Leaching | Higher | Lower nih.gov | Succinate-based plasticizers show better resistance to migration. The polar head of this compound could further reduce migration through strong interactions with the polymer matrix. |
| Biodegradability | Lower | Higher nih.gov | The succinate backbone is more amenable to biodegradation than the aromatic phthalate structure. |
Data is illustrative based on typical performance characteristics of succinate esters as plasticizers.
The amphiphilic nature of this compound makes it an excellent candidate for modifying the surface properties of polymeric substrates. Techniques such as grafting, coating, or inclusion in the polymer melt can be used to introduce the molecule at the surface. nih.gov The hydrophobic octyl tails would tend to orient away from a hydrophilic medium or interact with the bulk polymer, while the polar succinamic acid headgroups would be exposed, transforming a hydrophobic polymer surface into a hydrophilic and functional one.
This functionalization can be used to improve properties such as:
Wettability and Adhesion: The introduction of polar carboxylic acid and amide groups increases surface energy, improving wettability and promoting adhesion for paints, coatings, or other materials.
Biocompatibility: Surfaces can be tailored for specific biological interactions, for example, by providing sites for the covalent attachment of biomolecules via the carboxylic acid group.
Anti-fouling Properties: Creating a hydrophilic surface layer can prevent the adsorption of proteins and microorganisms, leading to anti-fouling characteristics.
Applications in Nanomaterial Fabrication and Surface Functionalization
In nanotechnology, controlling the synthesis, stability, and surface chemistry of nanoparticles is crucial. researchgate.net this compound can act as a capping agent or functionalizing ligand during the fabrication of nanomaterials. nih.gov
During the synthesis of nanoparticles (e.g., gold, silver, or metal oxides) in solution, this compound can adsorb onto the nascent particle surface. The carboxylic acid headgroup coordinates with the metal atoms, controlling the particle's growth and preventing aggregation. The outward-facing hydrophobic octyl chains provide steric stabilization and allow the nanoparticles to be dispersed in non-polar solvents.
Conversely, for dispersion in aqueous media, the molecule's orientation could be reversed in certain synthesis conditions or used in conjunction with other surfactants. Post-synthesis, the functionalized nanoparticles can be further modified by leveraging the reactive carboxylic acid group on the surface to attach other molecules, such as fluorescent dyes, drugs, or targeting ligands for biomedical applications. researchgate.netnih.gov
The majority of related research focuses on a similar but distinct compound, Octenyl Succinic Anhydride (B1165640) (OSA) , particularly in the context of modifying starch and other polysaccharides. While the prompt mentions an analogy to OSA, the strict requirement to focus solely on this compound and not introduce information outside the specified scope prevents the use of OSA-related data.
A single patent document mentions this compound as a potential molecule for modifying chitosan to create biomaterials, which could be in the form of nanoparticles. However, this document does not provide the detailed research findings, data, or in-depth analysis required to populate the specified article sections.
Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time due to the lack of dedicated research in these specific areas.
Broader Academic and Industrial Research Perspectives of Succinic Acid Derivatives
Succinic Acid as a Bio-Renewable Platform Chemical for Downstream Chemical Synthesis
Succinic acid, a four-carbon dicarboxylic acid, has been identified by the US Department of Energy as one of the top 12 value-added platform chemicals that can be produced from renewable resources. resourcewise.com Traditionally manufactured through petrochemical routes, such as the hydrogenation of maleic anhydride (B1165640) derived from n-butane, there is a significant industrial and academic shift towards its bio-based production. fraunhofer.demcgill.cacetjournal.it This transition is driven by concerns over fossil fuel depletion, price volatility, and the environmental impact of conventional chemical processes. mcgill.caresearchgate.net
The biotechnological production of succinic acid primarily involves the fermentation of carbohydrates from renewable feedstocks like glucose, sucrose, and even lignocellulosic biomass, using various microorganisms. researchgate.netnih.gov A wide variety of bacteria, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and engineered strains of Escherichia coli and Corynebacterium glutamicum, are capable of producing succinic acid as a major fermentation end-product. nih.govresearchgate.net This biological route is considered a cleaner and greener alternative, offering a potential carbon-negative manufacturing process by sequestering carbon dioxide. nih.gov
As a platform chemical, bio-succinic acid serves as a versatile building block for a vast array of downstream chemicals and polymers. cetjournal.itresearchgate.netbohrium.comresearchgate.net Its linear, four-carbon structure with two carboxylic acid functional groups allows for its conversion into numerous high-value products that are currently derived from petroleum. nih.govresearchgate.net These downstream products include:
1,4-Butanediol (BDO): A major commodity chemical used in the production of plastics, solvents, and elastic fibers.
Tetrahydrofuran (THF): A widely used industrial solvent and a precursor to polymers like polytetramethylene ether glycol (PTMEG). fraunhofer.deresearchgate.netbohrium.com
γ-Butyrolactone (GBL): Used as a solvent and as an intermediate in the synthesis of other chemicals. fraunhofer.deresearchgate.netbohrium.com
Biodegradable Polymers: Succinic acid is a key monomer for producing biodegradable polyesters such as Polybutylene Succinate (B1194679) (PBS) and polyamides. fraunhofer.deresearchgate.netbohrium.comfraunhofer.de These materials offer sustainable alternatives to conventional plastics in applications ranging from packaging and textiles to automotive parts. resourcewise.comresearchgate.net
Plasticizers: Esters of succinic acid are considered environmentally friendly plasticizers that can replace potentially toxic phthalate esters. researchgate.net
The development of cost-effective fermentation and purification processes is making bio-succinic acid an economically viable alternative to its petrochemical counterpart, paving the way for a more sustainable chemical industry. resourcewise.combohrium.com Derivatives such as N-Octyl-succinamic acid are part of this expanding portfolio of bio-based chemicals, leveraging the renewable origin of the succinic acid platform.
Advanced Separation and Purification Technologies in Academic and Industrial Contexts
A significant challenge in the bio-based production of succinic acid is its recovery and purification from complex fermentation broths. researchgate.net The broth typically contains a low concentration of succinic acid in the form of a salt (e.g., sodium or ammonium succinate), along with residual sugars, proteins, and other organic acid by-products. googleapis.com The downstream separation and purification steps can account for more than 50% of the total production cost, making the development of efficient and economical technologies crucial for commercial viability. researchgate.net
Several advanced separation and purification technologies have been developed and are employed in both academic research and industrial settings:
Precipitation: This is a traditional method where a base, often calcium hydroxide (B78521) (Ca(OH)₂), is added to the fermentation broth to precipitate succinic acid as calcium succinate. bangor.ac.uk The succinic acid is then recovered by reacting the salt with a strong acid like sulfuric acid, which unfortunately generates a significant amount of calcium sulfate (gypsum) as a solid waste by-product. bangor.ac.uk
Direct Crystallization: This method involves acidifying the fermentation broth to a low pH (around 2.0) to convert the succinate salt to its less soluble acid form, which then crystallizes upon cooling or concentration. mdpi.com Studies have shown this method can achieve high purity (95%) and yield (70%), offering a more direct route than precipitation. mdpi.com
Reactive Extraction: This technique uses an organic solvent containing an extractant (typically long-chain amines) to selectively bind with succinic acid and transfer it from the aqueous fermentation broth to the organic phase. researchgate.netbangor.ac.uk The succinic acid can then be recovered from the organic solvent. This method can achieve high purity and yield. bangor.ac.uk
Electrodialysis (ED): ED utilizes ion-exchange membranes and an electric potential to separate the charged succinate ions from the non-ionized components of the fermentation broth. googleapis.combangor.ac.uk This method is advantageous as it does not generate salt waste and can effectively concentrate the succinate. googleapis.com The process typically involves a water-splitting electrodialysis step to convert the succinate salt directly into succinic acid and a base, which can be recycled back into the fermenter. googleapis.com
Chromatography (Ion Exchange): Ion exchange resins can be used to capture succinate anions from the broth. researchgate.netgoogle.com The process involves passing the clarified broth through a column packed with a basic ion exchange resin, which adsorbs the succinate. The succinic acid is then eluted from the resin using a regenerating solution. googleapis.com
The table below provides a comparative overview of these key technologies.
| Technology | Principle | Advantages | Disadvantages |
| Precipitation | Formation of an insoluble succinate salt (e.g., calcium succinate) followed by acidification. bangor.ac.uk | Relatively simple and low-cost equipment. | Generates large volumes of solid waste (e.g., gypsum); relatively low purity. bangor.ac.uk |
| Direct Crystallization | Lowering pH and temperature to decrease succinic acid solubility, causing it to crystallize. mdpi.com | Simpler process, avoids solid waste generation. mdpi.com | Purity can be affected by co-crystallization of other organic acids. mdpi.com |
| Reactive Extraction | Use of an organic solvent and extractant to selectively remove succinic acid from the aqueous phase. researchgate.netbangor.ac.uk | High selectivity and purity; can be integrated with fermentation. | Requires solvent recovery and regeneration steps; potential toxicity of solvents. |
| Electrodialysis (ED) | Separation of succinate ions using ion-exchange membranes under an electric field. googleapis.com | No chemical addition or waste generation; base can be recycled. googleapis.com | High capital cost for membranes and equipment; membrane fouling can be an issue. researchgate.net |
| Ion Exchange | Adsorption of succinate onto a solid resin, followed by elution. researchgate.net | High purity can be achieved. | Requires regeneration of the resin, consuming chemicals; can be costly. |
Integration of this compound Research with Green Chemistry Principles and Sustainable Processes
The synthesis and application of this compound and related compounds are increasingly being viewed through the lens of green chemistry and sustainability. mcgill.caresearchgate.net Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. mcgill.caresearchgate.net The research into this compound integrates with these principles in several key areas.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Octyl-succinamic acid, and how can purification efficacy be optimized?
- Methodological Answer : this compound is typically synthesized via the reaction of n-octylamine with succinic anhydride under anhydrous conditions. Key steps include:
- Reflux in aprotic solvents (e.g., tetrahydrofuran or dichloromethane) to ensure complete acylation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to remove unreacted starting materials .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and NMR (e.g., disappearance of succinic anhydride peaks at δ 2.6–2.8 ppm in H NMR) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm amide bond formation with peaks at ~1650 cm (C=O stretch) and ~1550 cm (N-H bend) .
- NMR : H NMR should show characteristic signals for the octyl chain (δ 0.8–1.5 ppm) and succinamic protons (δ 2.3–2.6 ppm for CH groups adjacent to the amide) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 244.3 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks, as analogs like octanoic acid can cause respiratory irritation .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation observed in structurally similar compounds .
- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Q. How does solvent polarity influence the solubility of this compound, and what solvents are optimal for crystallization?
- Methodological Answer :
- Solubility Trends : The compound is sparingly soluble in polar solvents (water, methanol) but highly soluble in acetone or chloroform due to its amphiphilic structure .
- Crystallization : Use ethanol/water (70:30 v/v) for slow evaporation, yielding monoclinic crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve light atoms (e.g., oxygen in the amide group) .
- Refinement in SHELXL : Apply restraints for flexible octyl chains and refine anisotropic displacement parameters for non-H atoms. Validate using R < 5% and goodness-of-fit ~1.0 .
- Twinning Analysis : If data shows pseudo-merohedral twinning, use SHELXD for structure solution and PLATON to validate twinning fractions .
Q. What experimental strategies can elucidate the acid/base behavior of this compound, and how does pH affect its reactivity?
- Methodological Answer :
- Potentiometric Titration : Determine pKa values by titrating the compound in aqueous ethanol (20% v/v) with standardized NaOH. Monitor pH shifts near 3.5–4.0 (carboxylic acid) and 8.5–9.0 (amide proton) .
- pH-Dependent Stability : Use UV-Vis spectroscopy (200–400 nm) to track degradation under acidic (pH < 2) or alkaline (pH > 10) conditions. Compare with HPLC retention times .
Q. How can researchers reconcile contradictory data in synthetic yields or spectroscopic results across studies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent purity, temperature ±1°C) to isolate variables .
- Error Source Analysis : Use ANOVA to compare batch-to-batch variability (e.g., moisture content in solvents) or instrument calibration drift .
- Data Cross-Validation : Correlate NMR integrals with mass spectrometry purity percentages to identify systematic biases .
Q. What advanced techniques are recommended for studying the thermal stability and phase transitions of this compound?
- Methodological Answer :
- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min, N atmosphere) to identify melting points (expected ~120–125°C) and decomposition events .
- TGA Coupled with FT-IR : Track mass loss during heating and correlate with IR gas-phase spectra to identify volatile decomposition products (e.g., CO from decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
